2-Fluoro-5-(pentafluorosulfur)benzaldehyde
Overview
Description
2-Fluoro-5-(pentafluorosulfur)benzaldehyde is an organic compound with the molecular formula C7H4F6OS. It is characterized by the presence of a fluorine atom and a pentafluorosulfur group attached to a benzaldehyde core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-5-(pentafluorosulfur)benzaldehyde typically involves the introduction of the fluorine and pentafluorosulfur groups onto a benzaldehyde precursor. One common method involves the reaction of 2-fluorobenzaldehyde with sulfur tetrafluoride (SF4) under controlled conditions. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The temperature and pressure conditions are carefully monitored to ensure the successful incorporation of the pentafluorosulfur group .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to achieve high yields and purity. The reaction conditions are optimized to minimize the formation of by-products and ensure the safety of the process. The final product is purified using techniques such as distillation or recrystallization to obtain the desired compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-5-(pentafluorosulfur)benzaldehyde undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The fluorine and pentafluorosulfur groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: 2-Fluoro-5-(pentafluorosulfur)benzoic acid.
Reduction: 2-Fluoro-5-(pentafluorosulfur)benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Fluoro-5-(pentafluorosulfur)benzaldehyde has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-Fluoro-5-(pentafluorosulfur)benzaldehyde involves its interaction with specific molecular targets and pathways. The fluorine and pentafluorosulfur groups can influence the compound’s reactivity and binding affinity to various biomolecules. These interactions can modulate biological processes and pathways, leading to potential therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 2-Fluorobenzaldehyde
- 5-(Pentafluorosulfur)benzaldehyde
- 2-Fluoro-5-(trifluoromethyl)benzaldehyde
Uniqueness
2-Fluoro-5-(pentafluorosulfur)benzaldehyde is unique due to the presence of both fluorine and pentafluorosulfur groups, which impart distinct chemical properties and reactivity. This combination of functional groups is not commonly found in other similar compounds, making it a valuable compound for research and industrial applications .
Properties
IUPAC Name |
2-fluoro-5-(pentafluoro-λ6-sulfanyl)benzaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4F6OS/c8-7-2-1-6(3-5(7)4-14)15(9,10,11,12)13/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LWVYGZGWRNJVBG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1S(F)(F)(F)(F)F)C=O)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4F6OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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